

Chemical properties of 2-(Methylthio)-6-propylpyrimidin-4-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Methylthio)-6-propylpyrimidin-4-ol

Cat. No.: B183410

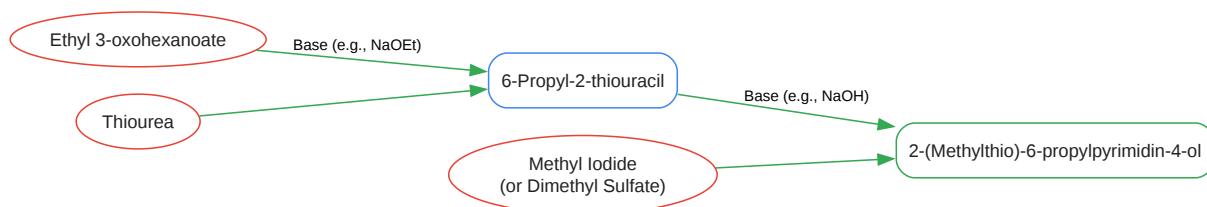
[Get Quote](#)

An In-depth Technical Guide to the Synthesis and Predicted Chemical Properties of **2-(Methylthio)-6-propylpyrimidin-4-ol**

Introduction

Pyrimidine derivatives are a cornerstone in medicinal and agricultural chemistry, exhibiting a vast array of biological activities including antimicrobial, anti-inflammatory, and plant growth stimulation.[1][2][3] This technical guide focuses on the chemical properties of a specific, yet sparsely documented pyrimidine derivative: **2-(Methylthio)-6-propylpyrimidin-4-ol**. Due to the limited direct literature on this exact compound, this guide will provide a comprehensive overview based on established chemical principles and data from structurally related analogues. We will explore a proposed synthetic route, predict its physicochemical and spectroscopic properties, and discuss potential biological activities, offering a foundational resource for researchers and drug development professionals.

Molecular Structure and Isomerism


The fundamental structure of **2-(Methylthio)-6-propylpyrimidin-4-ol** consists of a pyrimidine ring, which is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. This core is substituted with a methylthio group at the 2-position, a propyl group at the 6-position, and a hydroxyl group at the 4-position.

An important chemical characteristic of this molecule is its potential for tautomerism. The hydroxyl group at the 4-position allows for keto-enol tautomerization, meaning it can exist in equilibrium with its keto form, 2-(methylthio)-6-propyl-1H-pyrimidin-4(3H)-one. The predominant tautomer can be influenced by factors such as the solvent and solid-state packing.

Caption: Tautomeric forms of **2-(Methylthio)-6-propylpyrimidin-4-ol**.

Proposed Synthesis Pathway

While a specific synthesis for **2-(Methylthio)-6-propylpyrimidin-4-ol** is not readily available in the literature, a plausible route can be designed based on established methods for similar pyrimidine derivatives.^{[1][4][5]} A common and efficient approach involves the condensation of a β -ketoester with thiourea, followed by S-methylation.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **2-(Methylthio)-6-propylpyrimidin-4-ol**.

Experimental Protocol: A Predictive Methodology

Step 1: Synthesis of 6-Propyl-2-thiouracil

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
- Addition of Reagents: To the sodium ethoxide solution, add ethyl 3-oxohexanoate followed by thiourea.

- Reaction Conditions: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
- Work-up: After cooling, the reaction mixture is poured into ice-water and acidified with a mineral acid (e.g., HCl) to precipitate the product.
- Purification: The crude 6-propyl-2-thiouracil is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: S-Methylation to Yield **2-(Methylthio)-6-propylpyrimidin-4-ol**

- Reaction Setup: Dissolve the synthesized 6-propyl-2-thiouracil in an aqueous solution of sodium hydroxide.
- Addition of Methylating Agent: To this solution, add a methylating agent such as methyl iodide or dimethyl sulfate dropwise while stirring.
- Reaction Conditions: The reaction is typically carried out at room temperature for several hours.^[5]
- Work-up: The resulting precipitate of **2-(Methylthio)-6-propylpyrimidin-4-ol** is collected by filtration.
- Purification: The product is washed with water and can be further purified by recrystallization to obtain a solid of high purity.

Predicted Physicochemical Properties

The physicochemical properties of **2-(Methylthio)-6-propylpyrimidin-4-ol** can be estimated based on data from analogous compounds. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

Property	Predicted Value	Basis for Prediction	Citation
Molecular Formula	C ₈ H ₁₂ N ₂ OS	Based on structure	N/A
Molecular Weight	184.26 g/mol	Based on structure	N/A
Melting Point	180-210 °C	Similar to 2-(Methylthio)pyrimidin-4-ol (200-204 °C)	[6]
pKa	~7.8	Similar to 2-(Methylthio)pyrimidin-4-ol (7.80)	[6]
LogP	~1.0-1.5	Increased lipophilicity due to the propyl group compared to methyl or no substitution	[6][7]
Solubility	Sparingly soluble in water, soluble in DMSO and methanol	Typical for pyrimidine derivatives	[6]

Spectroscopic Characterization: An Anticipated Profile

The structural elucidation of the synthesized **2-(Methylthio)-6-propylpyrimidin-4-ol** would rely on a combination of spectroscopic techniques.

- **¹H NMR:** The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet and a sextet), the methylthio group (a singlet), and a proton on the pyrimidine ring (a singlet). The position of the OH/NH proton signal will be dependent on the solvent and concentration.
- **¹³C NMR:** The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule, including the carbons of the pyrimidine ring, the propyl group, and the methylthio group.

- Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.
- Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H/O-H stretching, C=O stretching (in the keto tautomer), and C=N and C=C stretching of the pyrimidine ring.

Reactivity and Stability

The chemical reactivity of **2-(Methylthio)-6-propylpyrimidin-4-ol** is dictated by its functional groups. The methylthio group can be a leaving group in nucleophilic substitution reactions, allowing for the introduction of other functionalities at the 2-position.^[1] The hydroxyl group can undergo O-alkylation or O-acylation. The pyrimidine ring itself can be subject to electrophilic substitution, though the existing substituents will direct the position of attack. The compound should be stored in a dry environment at a cool temperature to ensure stability.^[8]

Potential Biological and Pharmacological Significance

While no specific biological activity has been reported for **2-(Methylthio)-6-propylpyrimidin-4-ol**, the pyrimidine scaffold is present in a multitude of biologically active molecules.^[3]

- Antimicrobial Activity: Many pyrimidine derivatives exhibit antibacterial and antifungal properties.^{[2][9]} The title compound could be screened for such activities.
- Plant Growth Regulation: Certain pyrimidine derivatives have been shown to act as plant growth stimulants.
- Enzyme Inhibition: The structural similarity to other heterocyclic compounds suggests it could be an inhibitor for various enzymes. For instance, some pyrimidine derivatives are known to inhibit nitric oxide synthase.^[6]

Further research, including in vitro and in vivo studies, is necessary to determine the specific biological profile of **2-(Methylthio)-6-propylpyrimidin-4-ol**.

Analytical Methodologies

For the analysis and purification of **2-(Methylthio)-6-propylpyrimidin-4-ol**, standard chromatographic techniques would be employed.

- High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a possible acid modifier like formic acid), would be suitable for assessing purity and for quantification.
- Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of the compound, GC-MS could be a valuable tool for identification and quantification.

Conclusion

This technical guide provides a comprehensive theoretical framework for the synthesis, characterization, and potential applications of **2-(Methylthio)-6-propylpyrimidin-4-ol**. By leveraging data from structurally related compounds, we have outlined a robust starting point for researchers and professionals in the fields of chemistry and drug discovery. The proposed synthetic route is based on well-established chemical transformations, and the predicted properties offer valuable insights for future experimental work. The exploration of this and similar novel pyrimidine derivatives holds significant promise for the discovery of new therapeutic agents and agrochemicals.

References

- Ghazaryan, E., et al. (2016). Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. *Journal of Chemical Biological and Physical Sciences*, 6(3), 1025-1033.
- LookChem. 2-(Methylthio)pyrimidin-4-ol.
- PubChem. 2-(((3aR,4S,6R,6aS)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1][8]dioxol-4-yl)oxy)ethanol.
- PubChem. 2-(Propylthio)pyrimidine-4,6-diol.
- Yengoyan, A., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. *Letters in Organic Chemistry*, 15(7).
- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. *Arkivoc*, 2020(vii), 0-0.

- PubMed. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives.
- Antioxidant and Antibacterial Properties of Extracts and Bioactive Compounds in Bryophytes. (2021). *Antioxidants*, 10(12), 1993.
- Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). *MOJ Bioorganic & Organic Chemistry*, 2(5), 204-208.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Buy 6-Methyl-2-(methylthio)-4-pyrimidinethiol (EVT-3473981) | 6310-04-9 [evitachem.com]
- 2. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. 6-Methyl-2-(methylthio)pyrimidin-4-ol synthesis - chemicalbook [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. chemscene.com [chemscene.com]
- 8. 124700-70-5|2-(Methylthio)pyrimidin-4-ol|BLD Pharm [bldpharm.com]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Chemical properties of 2-(Methylthio)-6-propylpyrimidin-4-ol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b183410#chemical-properties-of-2-methylthio-6-propylpyrimidin-4-ol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com